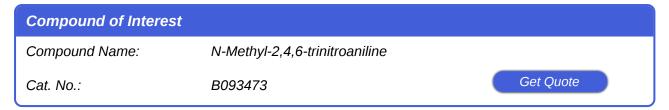


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Technical Guide: Spectral Analysis of N-Methyl-2,4,6-trinitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-Methyl-2,4,6-trinitroaniline** (also known as N-Methylpicramide), a significant compound in the field of energetic materials and a potential intermediate in chemical synthesis. This document outlines its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows.

Compound Overview

N-Methyl-2,4,6-trinitroaniline is a secondary amine derivative of trinitrobenzene. Its molecular structure, characterized by an aromatic ring heavily substituted with electron-withdrawing nitro groups and a methylamino group, dictates its unique chemical and spectral properties.

• IUPAC Name: N-methyl-2,4,6-trinitroaniline[1]

Molecular Formula: C₇H₆N₄O₆[1]

Molecular Weight: 242.15 g/mol [1]

CAS Number: 1022-07-7[2]

Spectral Data Summary



The following sections present the core spectral data for **N-Methyl-2,4,6-trinitroaniline** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the strong electron-withdrawing nature of the three nitro groups, the aromatic protons are expected to be significantly deshielded, appearing at a high chemical shift (downfield).

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.8 - 9.2	Singlet	2H	Aromatic H (H-3, H-5)
~8.2 - 8.6 (broad)	Singlet	1H	Amine H (N-H)
~3.1 - 3.4	Doublet	3H	Methyl H (N-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~148 - 152	C-NO ₂ (C-2, C-6)
~142 - 146	C-NO ₂ (C-4)
~135 - 139	C-NH (C-1)
~120 - 125	C-H (C-3, C-5)
~30 - 35	N-CH₃

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the nitro groups. The N-H stretch of the secondary amine is also a key diagnostic peak.



Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3350	Medium	N-H stretching
~3100 - 3150	Weak	Aromatic C-H stretching
~1590 - 1620	Medium	Aromatic C=C stretching
~1520 - 1560	Strong	Asymmetric NO ₂ stretching
~1330 - 1370	Strong	Symmetric NO ₂ stretching
~1100 - 1200	Medium	C-N stretching
~700 - 800	Strong	C-N-O bending

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **N-Methyl-2,4,6-trinitroaniline** results in a clear molecular ion peak and characteristic fragmentation patterns involving the loss of nitro groups.

Table 4: Key Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity	Assignment
242	High	[M] ⁺ (Molecular Ion)[1][2]
196	Medium	[M - NO ₂]+
194	High	Fragment (structure not specified)[1]
166	Medium	[M - NO ₂ - NO] ⁺ or [M - 2NO ₂ + H] ⁺
120	Medium	[M - 2NO ₂ - H ₂ CN]+

Experimental Protocols



The following are detailed methodologies for the acquisition of the spectral data presented above.

Synthesis of N-Methyl-2,4,6-trinitroaniline

A common route for the synthesis of **N-Methyl-2,4,6-trinitroaniline** is the nucleophilic aromatic substitution of 2,4,6-trinitrochlorobenzene with methylamine.[3]

Protocol:

- Dissolution: 2,4,6-trinitrochlorobenzene (1 equivalent) is dissolved in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Addition of Amine: An aqueous or alcoholic solution of methylamine (a slight excess, ~1.1 equivalents) is added dropwise to the stirred solution at room temperature.
- Reaction: The reaction mixture is gently heated to reflux for a period of 1-2 hours. The
 progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Isolation: After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.
- Purification: The crude product is washed with cold water and then recrystallized from an appropriate solvent system (e.g., ethanol/water or ethanol/benzene) to yield pure N-Methyl-2,4,6-trinitroaniline.[4]

NMR Spectroscopy Protocol

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Jeol FX-100 for ¹³C NMR) is utilized.[1]

Sample Preparation:

- Approximately 10-20 mg of the purified sample is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Tetramethylsilane (TMS) is used as an internal standard (0 ppm).



¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the dry, finely ground sample is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is homogenized by grinding and then transferred to a pellet-pressing die.
- A pressure of 7-10 tons is applied for several minutes to form a transparent or semitransparent pellet.

Acquisition:



- A background spectrum of a blank KBr pellet is recorded.
- The sample pellet is placed in the sample holder, and the spectrum is acquired.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 32-64.

Mass Spectrometry Protocol

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer with an electron ionization (EI) source.

GC-MS Protocol:

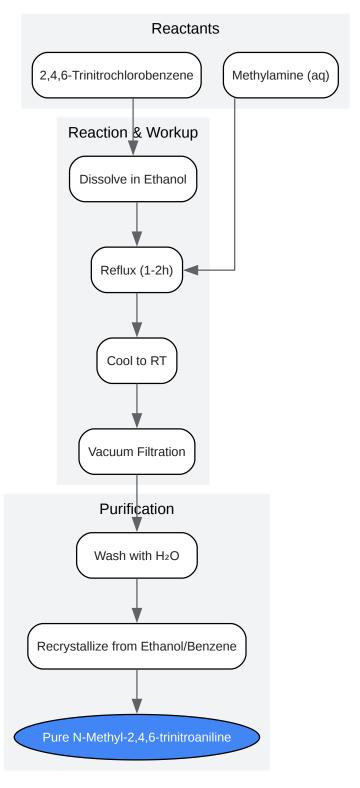
- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like acetone or ethyl acetate.
- Injection: 1 μL of the solution is injected into the GC.
- · GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.

Visualization of Workflows



The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analytical processes.

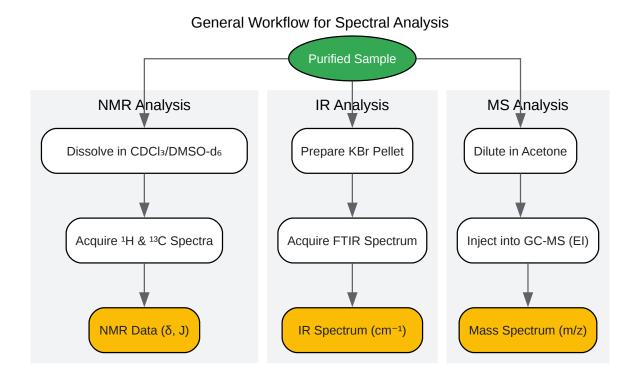
Synthesis Workflow for N-Methyl-2,4,6-trinitroaniline





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Caption: Synthesis of **N-Methyl-2,4,6-trinitroaniline** via Nucleophilic Substitution.



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Caption: Workflow for the comprehensive spectral characterization of the synthesized compound.

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- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of N-Methyl-2,4,6-trinitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093473#n-methyl-2-4-6-trinitroaniline-spectral-datanmr-ir-mass-spec]

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